molecular formula C26H28N4O2S B10942257 4-[3-(morpholin-4-yl)propyl]-5-{3-[(naphthalen-1-yloxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

4-[3-(morpholin-4-yl)propyl]-5-{3-[(naphthalen-1-yloxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10942257
M. Wt: 460.6 g/mol
InChI Key: XZRUOYAAXUNPHD-UHFFFAOYSA-N
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Description

4-(3-MORPHOLINOPROPYL)-5-{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-MORPHOLINOPROPYL)-5-{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and ketones to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(3-MORPHOLINOPROPYL)-5-{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-(3-MORPHOLINOPROPYL)-5-{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-MORPHOLINOPROPYL)-5-{3-[(1-NAPHTHYLOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a morpholine ring, naphthyloxy group, and triazole ring makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

4-(3-morpholin-4-ylpropyl)-3-[3-(naphthalen-1-yloxymethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C26H28N4O2S/c33-26-28-27-25(30(26)13-5-12-29-14-16-31-17-15-29)22-9-3-6-20(18-22)19-32-24-11-4-8-21-7-1-2-10-23(21)24/h1-4,6-11,18H,5,12-17,19H2,(H,28,33)

InChI Key

XZRUOYAAXUNPHD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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